4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Description
4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a useful research compound. Its molecular formula is C14H15BrFN3O3S and its molecular weight is 404.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.00015 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-1-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole” are currently unknown. This compound is a complex molecule and its interaction with biological targets could be multifaceted .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through different mechanisms . For instance, some pyrazole derivatives have been reported to exhibit antimicrobial potential .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of functional groups such as bromine, fluorine, and methoxy groups could potentially influence its pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
4-bromo-1-[[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O3S/c1-22-13-3-2-12(16)4-14(13)23(20,21)19-7-10(8-19)6-18-9-11(15)5-17-18/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJCPVUCQMXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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